molecular formula C11H9NO2S B3136365 3-(Benzyloxy)isothiazole-5-carbaldehyde CAS No. 415724-80-0

3-(Benzyloxy)isothiazole-5-carbaldehyde

Cat. No. B3136365
CAS RN: 415724-80-0
M. Wt: 219.26 g/mol
InChI Key: YREZLGBDUDWDEB-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)isothiazole-5-carbaldehyde” is a chemical compound that has garnered significant attention in the scientific community. It is part of the isothiazole family, which are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .


Synthesis Analysis

Isothiazoles can be synthesized through various methods. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . Significant advances have been made in the synthesis of isothiazoles by transition-metal-catalysis . For instance, Lee and co-workers reported a versatile method for the synthesis of isothiazoles, relying on a Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9NO2S. It is part of the isothiazole family, which are five-membered sulfur heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isothiazoles have been the subject of many chemical reactions. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry .

Scientific Research Applications

3-(Benzyloxy)isothiazole-5-carbaldehyde has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including drugs and polymers. It has also been used in the synthesis of a range of heterocyclic compounds, such as pyridines and thiazoles. Additionally, it has been used in various biochemical and physiological studies, such as the study of enzyme inhibition and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 3-(Benzyloxy)isothiazole-5-carbaldehyde in laboratory experiments has a number of advantages. It is a highly reactive compound and can be used to synthesize a range of compounds. Additionally, it can be used to study a variety of biochemical and physiological processes. However, it is important to note that this compound is a highly toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 3-(Benzyloxy)isothiazole-5-carbaldehyde. It could be used to synthesize a wider range of compounds, such as drugs and polymers. Additionally, it could be used to study a range of biochemical and physiological processes, such as those involved in inflammation, apoptosis, and gene expression. Additionally, it could be used to develop new methods for enzyme inhibition and cell signaling. Finally, it could be used to study the interactions between this compound and other molecules, such as proteins and nucleic acids.

properties

IUPAC Name

3-phenylmethoxy-1,2-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZLGBDUDWDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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